Home > Products > Screening Compounds P24783 > 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine
3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine - 921099-38-9

3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine

Catalog Number: EVT-2829975
CAS Number: 921099-38-9
Molecular Formula: C18H13BrN2O2S
Molecular Weight: 401.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one []

    Compound Description: This molecule is a chalcone derivative featuring a benzo[d][1,3]dioxol-5-yl group linked to a 4-methoxyphenyl group through a propenone moiety. The study focuses on its electronic, photophysical, and charge transfer properties via DFT calculations, highlighting potential nonlinear optical behavior. Furthermore, its predicted biological activity against endothelin type B membrane receptors is investigated. []

    Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine. While the remaining structures differ, the presence of this shared group suggests potential similarities in their physicochemical properties and possible biological activities. []

2. (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one []

    Compound Description: This molecule is another chalcone derivative, featuring a benzo[d][1,3]dioxol-5-yl group connected to a 2-aminophenyl group through a propenone linker. The study focuses on its synthesis and utilizes X-ray diffraction to confirm its structure. This compound serves as a precursor for the synthesis of Graveoline, an alkaloid. []

    Relevance: Similar to the target compound, this molecule possesses a benzo[d][1,3]dioxol-5-yl group. Although the core structures differ with a pyridazine in the target compound and a chalcone scaffold here, the presence of this group implies potential similarities in their chemical reactivity and potential biological activities. []

3. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide []

    Compound Description: This compound belongs to the thiophene-2-carboxamide class, containing a benzo[d][1,3]dioxol-5-ylamino substituent on the thiophene ring. The research focuses on its anticancer potential, specifically its ability to inhibit VEGFR1, VEGF-induced HUVEC cell migration, and P-gp efflux pumps, contributing to the reversal of cancer chemoresistance. []

    Relevance: Both this compound and the target compound contain a benzo[d][1,3]dioxol-5-yl group. Although their core structures differ significantly, the presence of this common group suggests potential similarities in their binding properties and interactions with biological targets, despite belonging to different chemical classes. []

4. 2-(Benzo[d][1,3]dioxol-6-yl)-3-[(3-morpholin-4-yl)-1H-1,2,4-triazol-5-yl)]-1,3-thiazolidin-4-one []

    Compound Description: This compound is a 1,3-thiazolidin-4-one derivative with a benzo[d][1,3]dioxol-6-yl group attached to the thiazolidinone ring. This compound demonstrates promising antifungal and antituberculosis activity, effectively inhibiting the growth of Mycobacterium tuberculosis and Candida albicans. []

    Relevance: This compound, though structurally distinct from 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine, also contains the benzo[d][1,3]dioxol group. This shared motif might contribute to similar pharmacological profiles, even though they belong to different chemical classes. []

5. 3-(5-(benzo[d][1,3]dioxol-6-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one []

    Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a benzo[d][1,3]dioxol-6-yl group attached to the oxadiazole ring. The research focuses on its synthesis and characterization. Further investigations explore its potential biological activities, possibly related to its copper complex. []

    Relevance: Similar to the target compound, this molecule possesses a benzo[d][1,3]dioxol group. While the core structures differ significantly with a pyridazine in the target compound and an oxadiazole in this case, the presence of this group implies potential similarities in their chemical reactivity and potential biological activities. []

6. 4-(benzo[d][1,3]dioxol-5-yl)-4′-(3-[18F]fluoro-4-methoxyphenyl)-2,2′-bithiazole []

    Compound Description: This compound is a diarylbisthiazole (DABTA) derivative that incorporates a benzo[d][1,3]dioxol-5-yl group. The presence of the fluorine-18 isotope marks it as a potential radiotracer for Positron Emission Tomography (PET). This compound exhibits high binding affinity to α-synuclein fibrils, a key target for imaging neurodegenerative diseases like Parkinson's disease. []

    Relevance: This compound and the target compound share the benzo[d][1,3]dioxol-5-yl moiety, suggesting potential similarities in their physicochemical properties. While the core structure differs significantly with a pyridazine in the target and a bithiazole in this compound, the shared group might influence their binding affinities to certain biological targets. []

7. 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) [, ]

  • Relevance: JZL184 highlights the biological relevance of the benzo[d][1,3]dioxol group as a key pharmacophore. Despite structural differences with 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine, the presence of this group in other biologically active molecules underscores its potential significance in drug design. [, ]

8. (S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide (S 55746) [, ]

    Compound Description: S 55746 is a selective inhibitor of Bcl-2, a protein that prevents programmed cell death (apoptosis). This compound has demonstrated antitumor activity in preclinical models by promoting apoptosis in cancer cells. Pharmacokinetic studies have investigated its absorption, distribution, metabolism, and excretion properties. [, ]

    Relevance: Similar to the target compound, S 55746 contains a benzo[d][1,3]dioxol-5-yl group. Although they belong to different chemical classes, the presence of this shared group suggests that the target compound might also exhibit interesting pharmacological properties and warrants further investigation. [, ]

9. 2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124) []

    Compound Description: SB-505124 is a selective inhibitor of transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7. This compound blocks TGF-β signaling, which is implicated in fibrosis, wound healing, and cancer. SB-505124 has been studied for its potential therapeutic applications in various diseases. []

    Relevance: This compound further emphasizes the pharmaceutical importance of the benzo[d][1,3]dioxol group in drug development. Though structurally different from 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine, the shared group highlights the potential of the target compound for biological activity. []

10. (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1) []

    Compound Description: IPR-1 is a small molecule identified through virtual screening targeting the urokinase receptor (uPAR). This compound exhibits inhibitory effects on cancer cell invasion, migration, adhesion, and angiogenesis. IPR-1 represents a lead compound for developing novel anticancer therapies. []

    Relevance: This compound, although structurally distinct from 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine, also features the benzo[d][1,3]dioxol group. This common motif suggests that the target compound, incorporating this group, might also possess anti-cancer properties, warranting further investigation. []

11. (E)-3-(4-(benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one (3HOI-BA-01) []

    Compound Description: 3HOI-BA-01, identified through ligand docking studies, is a potent inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation often dysregulated in cancer. It shows promising antitumor activity both in vitro and in vivo, inhibiting the mTOR pathway and suppressing tumor growth. []

    Relevance: Both 3HOI-BA-01 and 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine share the benzo[d][1,3]dioxol-5-yl group. Though they belong to different chemical classes, this shared structural feature implies that the target compound may also possess interesting biological activities, potentially including anti-cancer properties, warranting further investigation. []

Overview

3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine is a complex organic compound that features a pyridazine core substituted with a benzo[d][1,3]dioxole moiety and a thioether group. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The compound can be synthesized through various organic reactions, including cycloaddition and nucleophilic substitution reactions. The synthesis methods often involve the use of specific reagents and conditions tailored to yield the desired compound efficiently.

Classification

This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. Pyridazines are heterocyclic compounds that contain a six-membered ring with two adjacent nitrogen atoms, making them interesting targets for pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine can be approached through several methodologies:

  1. 1,3-Dipolar Cycloaddition Reaction: This method involves the reaction of N-(3,4-methylenedioxybenzylidene)benzylamine with N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride in the presence of triethylamine as a catalyst. The reaction is typically conducted in ethanol under reflux conditions .
  2. Nucleophilic Substitution: The introduction of the thioether group can be achieved through nucleophilic substitution reactions where a suitable thiol reacts with an appropriate leaving group on the pyridazine ring.

Technical Details

The reaction conditions, such as temperature, solvent choice, and reagent concentrations, are critical for optimizing yield and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to characterize the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine can be represented as follows:

  • Molecular Formula: C16_{16}H14_{14}BrN3_{3}O3_{3}
  • Molecular Weight: Approximately 396.2 g/mol
  • Crystallographic Data: The compound crystallizes in a triclinic system with specific cell parameters that define its three-dimensional arrangement .

Data

Key bond lengths and angles in the structure provide insights into its stability and reactivity. For instance, the C=N bond length typically falls within the range indicative of double bond character.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for pyridazine derivatives:

  1. Electrophilic Substitution: The presence of electron-donating groups may facilitate electrophilic substitution on the aromatic rings.
  2. Nucleophilic Addition: The thioether group can act as a nucleophile in further synthetic transformations.

Technical Details

Reaction conditions such as temperature and solvent choice significantly influence these reactions' outcomes, affecting both yield and selectivity.

Mechanism of Action

Process

The mechanism by which 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine exerts its biological effects likely involves interactions at a molecular level with specific biological targets.

  1. Receptor Binding: The compound may bind to certain receptors or enzymes, altering their activity.
  2. Cellular Uptake: Its lipophilicity could influence its ability to penetrate cell membranes.

Data

Binding affinities and interaction studies using techniques like molecular docking can provide quantitative data on its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data can vary based on purity but often falls within a defined range typical for similar compounds.

Chemical Properties

  • Solubility: Solubility in polar and non-polar solvents is crucial for determining its application in biological systems.
  • Stability: Stability under various pH conditions is important for pharmaceutical formulations.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.

Applications

Scientific Uses

3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutics targeting specific diseases.
  2. Biological Research: Investigating mechanisms of action related to enzyme inhibition or receptor modulation.
  3. Material Science: Exploring its properties for use in novel materials or compounds with unique electronic properties.

This compound represents an intriguing target for further research due to its structural complexity and potential biological significance.

Properties

CAS Number

921099-38-9

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[(4-bromophenyl)methylsulfanyl]pyridazine

Molecular Formula

C18H13BrN2O2S

Molecular Weight

401.28

InChI

InChI=1S/C18H13BrN2O2S/c19-14-4-1-12(2-5-14)10-24-18-8-6-15(20-21-18)13-3-7-16-17(9-13)23-11-22-16/h1-9H,10-11H2

InChI Key

ZFCLAAGIHLSKOL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.